molecular formula C9H13BrClN B2369593 N-(4-Bromobenzyl)ethanamine hydrochloride CAS No. 1129306-09-7

N-(4-Bromobenzyl)ethanamine hydrochloride

Cat. No.: B2369593
CAS No.: 1129306-09-7
M. Wt: 250.56
InChI Key: RAPFUNTUZNBTMP-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)ethanamine hydrochloride (CAS: 1129306-09-7) is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a bromine atom at the para position and an ethanamine backbone. Its molecular formula is C₉H₁₃BrN·HCl, with a molecular weight of 258.58 g/mol (calculated from constituent atomic weights). This compound is primarily utilized in chemical synthesis and pharmaceutical research as an intermediate, particularly in the development of bioactive molecules .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPFUNTUZNBTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)ethanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted benzylamines, benzyl alcohols, or benzyl cyanides.

    Oxidation: Products include 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

N-(4-Bromobenzyl)ethanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

The bromine atom at the para position distinguishes this compound from analogs with alternative halogens or functional groups. Key comparisons include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications
N-(4-Chlorobenzyl)ethanamine HCl Cl 102236-18-0 214.11 Lower lipophilicity; used in ligand synthesis
N-(2-Fluorobenzyl)ethanamine HCl F 1158378-87-0 202.66 Enhanced metabolic stability; CNS drug research
N-(4-Ethoxybenzyl)ethanamine HCl OEt 17683-87-3 243.73 Increased solubility; potential prodrug applications

Impact of Substituents :

  • Bromine : High atomic weight and lipophilicity enhance membrane permeability but may reduce aqueous solubility.
  • Chlorine/Fluorine : Smaller halogens decrease molecular weight and alter electronic effects, influencing receptor binding .
  • Ethoxy : Polar group improves solubility but may reduce blood-brain barrier penetration .

Variations in the Amine Chain

Modifications to the ethanamine backbone significantly alter pharmacological and physicochemical profiles:

Compound Name Amine Chain CAS Number Molecular Weight (g/mol) Key Differences
N-(4-Bromobenzyl)cyclopropanamine HCl Cyclopropanamine 1158780-91-6 274.58 Rigid structure; potential for enhanced receptor selectivity
N-(4-Bromobenzyl)-2-butanamine HCl Butanamine 1158472-86-6 286.61 Longer chain increases flexibility; altered pharmacokinetics

Key Observations :

  • Cyclopropanamine : Conformational rigidity may improve binding affinity to specific targets (e.g., GPCRs) .
  • Butanamine : Extended chain length could enhance bioavailability but may reduce metabolic stability .

Complex Derivatives: NBOMe and NBOH Series

Compounds like 25B-NBOMe (CAS: 1539266-19-7) and 25I-NBOMe (CAS: 1043868-97-8) feature additional methoxy groups and a 2-methoxybenzyl substituent, conferring potent serotonin receptor (5-HT₂A) agonist activity. These derivatives highlight the critical role of structural complexity in psychoactive effects:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Activity
25B-NBOMe HCl 2,5-dimethoxy-4-Br, 2-OMeBz 1539266-19-7 372.29 Full substitution for DOM in hallucinogenic assays
N-(4-Bromobenzyl)ethanamine HCl 4-Br 1129306-09-7 258.58 Limited psychoactivity; intermediate use

Structural-Activity Relationship (SAR) :

  • Methoxy Groups : Essential for high-affinity 5-HT₂A receptor binding.
  • 2-Methoxybenzyl Moiety: Critical for hallucinogenic potency; absent in the target compound .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Hydrochloride salt form improves aqueous solubility for laboratory handling .
  • Metabolic Stability : Lacking methoxy groups, the compound is less prone to oxidative metabolism than NBOMe derivatives .

Biological Activity

N-(4-Bromobenzyl)ethanamine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Chemical Formula : C₈H₁₁BrClN
  • Molecular Weight : 236.54 g/mol
  • CAS Number : 90006-14-7

The compound is classified as a hydrochloride salt, enhancing its solubility in water and facilitating its use in biological studies.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems and various receptors. Compounds with similar structures have shown potential as inhibitors or modulators of neurotransmitter receptors, which may be relevant for treating neurological disorders. Specifically, it has been noted for its binding affinity to endothelin receptors, which are implicated in cardiovascular diseases.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound. For instance, a derivative compound (7a) demonstrated significant cytotoxicity against FaDu cells (IC50 = 1.73 μM). The compound induced autophagy and apoptosis, evidenced by increased levels of LC3A/B and cleaved caspase-3 in treated cells. Additionally, it impaired cell migration and colony formation, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory studies. It exhibited selective inhibition of COX-2 over COX-1, suggesting dual anticancer and anti-inflammatory properties. This selectivity is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

A summary of key findings from various studies on this compound is presented below:

Study Findings
Study 1Demonstrated significant binding affinity to endothelin receptors, relevant for cardiovascular applications.
Study 2Showed potent antiproliferative effects against FaDu cells with an IC50 value of 1.73 μM; induced apoptosis and autophagy .
Study 3Exhibited selective COX-2 inhibition, indicating potential for anti-inflammatory applications .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study involving the derivative compound 7a revealed that it not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase in MCF-7 cells. This was supported by molecular docking studies that confirmed its role as a dual topoisomerase I and II inhibitor .
  • Receptor Interaction Studies :
    • Interaction studies indicated that this compound could modulate receptor activities related to neurotransmission, which could be beneficial in developing treatments for neurological disorders.

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